2,2,2-trifluoroethyl N-(2H-1,3-benzodioxol-5-ylmethyl)carbamate
Overview
Description
Molecular Structure Analysis
This compound contains a total of 42 atoms; 17 Hydrogen atoms, 15 Carbon atoms, 2 Nitrogen atoms, 5 Oxygen atoms, and 3 Fluorine atoms . It also contains a total of 43 bonds; 26 non-H bonds, 8 multiple bonds, 7 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 secondary amide (aliphatic), and 1 carbamate .Scientific Research Applications
Medicinal Chemistry Applications
Trifluoromethyl groups, similar to those in the compound of interest, are important in medicinal chemistry due to their ability to enhance the lipophilicity and metabolic stability of pharmaceuticals. For instance, the electrophilic S-trifluoromethylation of cysteine side chains in peptides has been explored to modify peptide properties. This approach can potentially be applied to the development of peptide-based drugs with improved pharmacokinetic properties (Capone et al., 2008).
Organic Synthesis and Catalysis
In the realm of organic synthesis, the introduction of fluorinated moieties like trifluoroethyl groups into molecules can significantly alter their chemical properties. For example, palladium-catalyzed trifluoroethylation has been demonstrated for organoboronic acids and esters, highlighting a method to incorporate trifluoroethyl groups into various organic frameworks. Such modifications can lead to compounds with novel reactivity and properties, potentially applicable in synthesizing new materials or pharmaceuticals (Zhao & Hu, 2012).
Material Science
Fluorinated compounds are also significant in material science for creating substances with unique properties, such as increased resistance to solvents and thermal stability. The synthesis of fluorinated metal-organic frameworks (MOFs) using fluorinated ligands demonstrates the utility of fluorinated compounds in constructing new materials with potential applications in catalysis, gas storage, and separation processes (Zhang et al., 2014).
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-(1,3-benzodioxol-5-ylmethyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO4/c12-11(13,14)5-17-10(16)15-4-7-1-2-8-9(3-7)19-6-18-8/h1-3H,4-6H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITOVCGAJOOYEMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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